N-(4-ethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-(4-ethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative featuring a sulfanylacetamide scaffold. The compound’s core structure includes a pyrazolopyrimidine ring linked via a sulfanyl group to an acetamide moiety substituted with a 4-ethylphenyl group.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-2-15-8-10-16(11-9-15)25-19(27)13-28-21-18-12-24-26(20(18)22-14-23-21)17-6-4-3-5-7-17/h3-12,14H,2,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSCBQMLQJGSAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-ethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the sulfanyl group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine core with a suitable thiol reagent.
Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.
Chemical Reactions Analysis
N-(4-ethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-ethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its anticancer properties, it is being investigated for its potential use in cancer therapy.
Industry: The compound’s insecticidal properties make it a candidate for the development of new insecticides.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. For example, in cancer cells, the compound may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways and ultimately inducing apoptosis . The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations:
- Substituent Effects: Electron-Donating Groups (e.g., methoxy in XIId): Improve solubility but may reduce membrane permeability . Halogenation (e.g., fluorine in ): Boosts metabolic stability and binding affinity via hydrophobic interactions .
Linker Variations :
Molecular Dynamics (MD) Studies
- RMSF Analysis : Piperazine-linked analogs (XIId, XIIe) exhibit lower residue flexibility compared to sulfanyl-linked compounds, suggesting stable protein-ligand interactions .
- Radius of Gyration (Rg) : Sulfanylacetamide derivatives (e.g., XVI) show compact conformations during 50 ns MD simulations, indicating structural stability .
Spectral Data Comparison
Biological Activity
N-(4-ethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory properties. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which has been widely studied for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N5OS |
| Molecular Weight | 375.46 g/mol |
| IUPAC Name | This compound |
| CAS Number | 586987-43-1 |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been shown to inhibit the epidermal growth factor receptor (EGFR), which is a critical target in cancer therapy. A study highlighted that certain derivatives demonstrated IC50 values as low as 0.016 µM against wild-type EGFR and showed efficacy against mutant forms as well .
The mechanism of action of this compound involves:
- Kinase Inhibition : It may inhibit specific kinases involved in cell signaling pathways that promote cancer cell proliferation.
- Induction of Apoptosis : Compounds in this class have been shown to induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, leading to cell cycle arrest at the S and G2/M phases .
- Molecular Docking Studies : These studies suggest that the compound can effectively bind to EGFR, thereby blocking its activity and preventing tumor growth .
Anti-inflammatory Properties
In addition to anticancer activity, pyrazolo[3,4-d]pyrimidine derivatives have been studied for their anti-inflammatory effects. They can modulate inflammatory pathways and have shown potential in reducing inflammation markers in vitro.
Study on Antiproliferative Activity
A recent study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and tested their antiproliferative activity against various cancer cell lines. Compound 12b was particularly notable, exhibiting IC50 values of 8.21 µM against A549 lung cancer cells and 19.56 µM against HCT116 colorectal cancer cells . The study concluded that structural modifications significantly affect the biological activity of these compounds.
Cytotoxicity Evaluation
Another investigation focused on the cytotoxic effects of similar compounds on A549 lung carcinoma cells. The results indicated that modifications in substituents could enhance or diminish cytotoxicity, with some compounds showing improved activity compared to established chemotherapeutics .
Comparative Analysis with Similar Compounds
When comparing this compound with other pyrazolo[3,4-d]pyrimidine derivatives:
| Compound Name | IC50 (µM) against EGFR | Notable Activity |
|---|---|---|
| N-(4-methylphenyl)-pyrazolo[3,4-d]pyrimidin | 0.016 | Strong EGFR inhibition |
| N-(4-chlorobenzyl)-pyrazolo[3,4-d]pyrimidin | 0.236 | Moderate EGFR inhibition |
| N-(4-ethylphenyl)-2-{...} | TBD | Potential anticancer and anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
